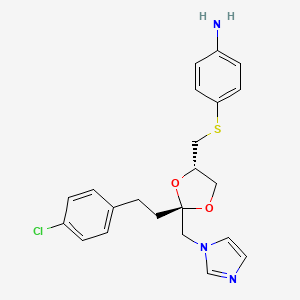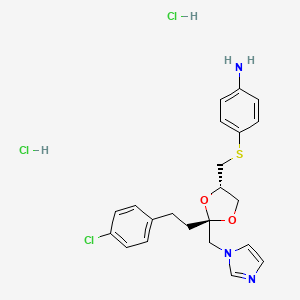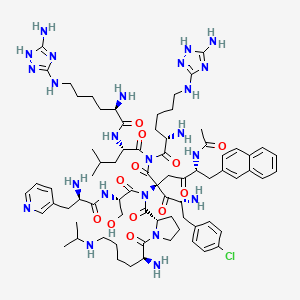
Amfenac
Descripción general
Descripción
Amfenac Sodio Monohidratado es un compuesto antiinflamatorio no esteroideo conocido por sus propiedades antipiréticas y analgésicas. Es un inhibidor de las ciclooxigenasas y se ha utilizado en el tratamiento del dolor y la inflamación asociados con la artritis reumatoide, la osteoartritis y las condiciones postoperatorias . También es un metabolito activo del nepafenac, que se utiliza en soluciones oftálmicas para tratar el dolor y la inflamación postoperatorios .
Mecanismo De Acción
Amfenac Sodio Monohidratado ejerce sus efectos inhibiendo las enzimas ciclooxigenasas (COX-1 y COX-2). Estas enzimas participan en la conversión del ácido araquidónico a prostaglandinas, que son mediadores de la inflamación y el dolor. Al inhibir estas enzimas, this compound Sodio Monohidratado reduce la producción de prostaglandinas, aliviando así la inflamación y el dolor .
Compuestos similares:
Nepafenac: Un profármaco que se convierte en this compound en el cuerpo.
Bromfenac: Similar en estructura al this compound, pero con un átomo de bromo.
Diclofenac: Otro fármaco antiinflamatorio no esteroideo con mecanismos de acción similares pero diferente estructura química.
Singularidad: this compound Sodio Monohidratado es único debido a su inhibición específica de las enzimas ciclooxigenasas y su uso como metabolito activo del nepafenac. Su eficacia en el tratamiento del dolor y la inflamación postoperatorios en oftalmología lo diferencia de otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
Amfenac functions as a selective inhibitor of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes are pivotal for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, this compound interacts with various proteins and biomolecules involved in the inflammatory response, further contributing to its anti-inflammatory effects.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce the migration and proliferation of uveal melanoma cells, indicating its potential role in inhibiting cancer cell growth . Moreover, this compound’s inhibition of cyclooxygenase enzymes leads to decreased production of pro-inflammatory mediators, thereby reducing inflammation at the cellular level.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with cyclooxygenase enzymes. By binding to the active sites of cyclooxygenase-1 and cyclooxygenase-2, this compound inhibits their enzymatic activity, preventing the conversion of arachidonic acid to prostaglandins . This inhibition results in reduced levels of prostaglandins, which are responsible for mediating inflammation and pain. Additionally, this compound may influence gene expression by modulating transcription factors involved in the inflammatory response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that this compound maintains its anti-inflammatory and analgesic properties over time, although its efficacy may decrease with prolonged exposure . In vitro and in vivo studies have demonstrated that this compound’s effects on cellular function, such as reducing inflammation and pain, persist over time, making it a valuable compound for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including gastrointestinal irritation and renal toxicity . Threshold effects have been observed, where the therapeutic benefits of this compound plateau at certain dosages, and further increases in dosage do not result in additional therapeutic gains but may increase the risk of adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an NSAID. It is metabolized in the liver, where it undergoes conjugation reactions to form glucuronide and sulfate conjugates, which are then excreted in the urine . Enzymes such as cytochrome P450 play a role in the metabolism of this compound, influencing its pharmacokinetics and overall efficacy. The metabolic pathways of this compound also affect its interaction with other drugs and biomolecules, potentially leading to drug-drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach its target sites within cells . Additionally, this compound may interact with transporters and binding proteins that facilitate its distribution within tissues. The localization and accumulation of this compound in specific tissues, such as inflamed tissues, contribute to its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes to exert its inhibitory effects . Post-translational modifications and targeting signals may influence the subcellular distribution of this compound, directing it to specific compartments or organelles within the cell. This localization is essential for its ability to modulate inflammatory processes effectively.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Amfenac Sodio Monohidratado se puede sintetizar mediante la reacción del ácido 2-amino-3-benzoilbenzenacético con hidróxido de sodio en presencia de agua. La reacción generalmente implica disolver el ácido en un solvente adecuado, agregar hidróxido de sodio y luego cristalizar el producto de la solución .
Métodos de producción industrial: La producción industrial de this compound Sodio Monohidratado sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final. El uso de materias primas de alta calidad y condiciones de reacción optimizadas son cruciales para la síntesis industrial .
Análisis De Reacciones Químicas
Tipos de reacciones: Amfenac Sodio Monohidratado sufre varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en aminas o alcoholes.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo benzoilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas y alcoholes en condiciones básicas o ácidas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas o alcoholes .
Aplicaciones Científicas De Investigación
Amfenac Sodio Monohidratado tiene una amplia gama de aplicaciones en investigación científica:
Comparación Con Compuestos Similares
Nepafenac: A prodrug that is converted to Amfenac in the body.
Bromfenac: Similar in structure to this compound but with a bromine atom.
Diclofenac: Another non-steroidal anti-inflammatory drug with similar mechanisms of action but different chemical structure.
Uniqueness: this compound Sodium Monohydrate is unique due to its specific inhibition of cyclooxygenase enzymes and its use as an active metabolite of nepafenac. Its effectiveness in treating postoperative pain and inflammation in ophthalmology sets it apart from other similar compounds .
Propiedades
Número CAS |
61618-27-7 |
|---|---|
Fórmula molecular |
C15H15NNaO4 |
Peso molecular |
296.27 g/mol |
Nombre IUPAC |
sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate |
InChI |
InChI=1S/C15H13NO3.Na.H2O/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;;/h1-8H,9,16H2,(H,17,18);;1H2 |
Clave InChI |
KEUITCXSWDYBKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].O.[Na+] |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].O.[Na+] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O.O.[Na] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
51579-82-9 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-amino-3-benzoylbenzeneacetic acid, monosodium salt, monohydrate AHR 5850 amfenac amfenac calcium salt (2:1) amfenac monosodium salt amfenac sodium |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Amfenac's primary mechanism of action?
A1: this compound is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. [, , , , , , , ] These enzymes are responsible for the production of prostaglandins, key mediators of inflammation and pain. [, , , , , , , ] By inhibiting COX activity, this compound effectively reduces prostaglandin synthesis, thereby mitigating inflammation and pain. [, , , , , , , ]
Q2: How does this compound compare to other NSAIDs in terms of COX inhibition?
A2: While most NSAIDs inhibit both COX-1 and COX-2 to varying degrees, this compound demonstrates a balanced and potent inhibition of both isoforms. [, , , , , , ] In certain studies, its inhibitory effect on COX-2 has been found to be more pronounced than its effect on COX-1. [, , , , , , ] This balanced inhibition profile may contribute to its efficacy in treating inflammation and pain.
Q3: What are the downstream effects of this compound's COX inhibition in the context of ocular use?
A3: In the eye, this compound's inhibition of COX enzymes, particularly in the iris, ciliary body, retina, and choroid, leads to a decrease in prostaglandin production. [, , , ] This reduction in prostaglandins helps to control inflammation, reduce pain, and maintain blood-retinal barrier integrity, which is crucial in managing conditions like cystoid macular edema. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H13NO3, and its molecular weight is 255.27 g/mol. []
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided abstracts do not contain detailed spectroscopic data, analytical techniques like UV spectrophotometry and HPLC have been employed for the detection and quantification of this compound in various studies. [, , ]
Q6: How does this compound reach its target tissues after topical ocular administration?
A6: this compound, often administered as its prodrug Nepafenac, exhibits excellent corneal permeability. [, , , ] Upon penetrating the cornea, Nepafenac is rapidly hydrolyzed by intraocular hydrolases into its active metabolite, this compound. [, , , ] This bioactivation process occurs primarily within ocular tissues such as the cornea, iris/ciliary body, and retina/choroid, leading to targeted drug delivery. [, , , ]
Q7: How do the pharmacokinetic properties of this compound compare to other topical NSAIDs?
A7: this compound, due to its prodrug Nepafenac's unique properties and bioactivation mechanism, achieves higher and more sustained concentrations in ocular tissues compared to some other NSAIDs like Diclofenac and Ketorolac. [, , ] This characteristic contributes to its prolonged duration of action and potential for greater efficacy. [, , ]
Q8: What in vitro studies have been conducted to evaluate the efficacy of this compound?
A8: In vitro studies have demonstrated this compound's ability to effectively inhibit COX enzymes in various cell lines, including human uveal melanoma cells. [, , ] These studies highlight its potential as an anti-inflammatory and anti-cancer agent.
Q9: What are some of the animal models used to assess the effects of this compound?
A9: this compound has been investigated in several animal models, including rabbits, to assess its effects on ocular neovascularization, retinal inflammation, and uveal melanoma. [, , , ] These studies provide valuable insights into its potential therapeutic applications in treating various ocular diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide](/img/structure/B1665890.png)
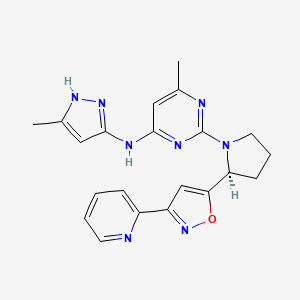

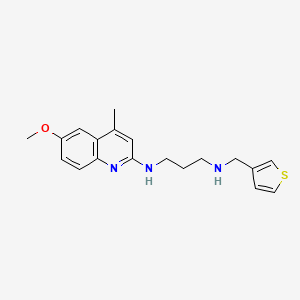
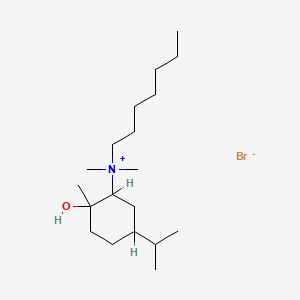
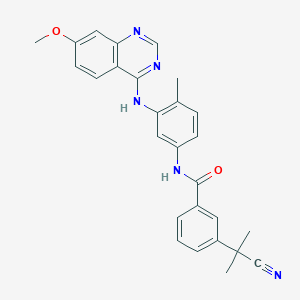

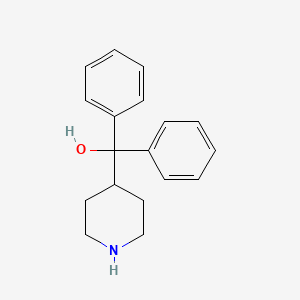


![1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea](/img/structure/B1665907.png)
